Remifentanil Acid (trifluoroacetate salt)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5.C2HF3O2/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;3-2(4,5)1(6)7/h4-8H,3,9-14H2,1-2H3,(H,23,24);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGSJFFYXQAJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037396 | |
| Record name | Remifentanil Acid trifluoroacetate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132875-69-5 | |
| Record name | Remifentanil Acid trifluoroacetate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Formation Mechanisms of Remifentanil Acid Trifluoroacetate Salt
Chemical Synthesis Pathways to Remifentanil Acid Precursors
The synthesis of precursors to Remifentanil Acid is a multi-step process rooted in established organic chemistry principles. The construction of the core piperidine (B6355638) structure is a critical phase, often employing classic reactions to build the necessary molecular framework.
Exploration of Strecker Reactions and Related Syntheses for Piperidine Derivatives
The Strecker synthesis is a fundamental method for producing α-amino acids from aldehydes or ketones, and its principles are applied to the synthesis of key piperidine intermediates for remifentanil. organic-chemistry.orgmasterorganicchemistry.com This reaction typically involves the treatment of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide. The process results in the formation of an α-aminonitrile, a versatile intermediate. organic-chemistry.org
In the context of remifentanil precursors, a common starting material is a piperidone derivative, such as N-benzylpiperidin-4-one. stuba.sk The synthesis involves the reaction of this piperidone with N-phenylamine and a cyanide source, like potassium cyanide, to introduce both an N-phenylamine group and a nitrile group at the 4-position of the piperidine ring. stuba.sk This one-pot, three-component reaction efficiently assembles the core 4-anilidopiperidine structure. tandfonline.comdtic.mil The resulting α-aminonitrile is a crucial precursor from which the carboxylic acid moiety of Remifentanil Acid is ultimately derived. stuba.sk Researchers have developed convenient methods for these Strecker reactions under aqueous conditions, which can improve yield and reproducibility. tandfonline.comresearchgate.net
Alternative routes have also been developed to avoid the use of highly toxic hydrogen cyanide, which is often generated in situ during the Strecker synthesis. stuba.sk These pathways may involve different intermediates but aim to construct the same 4,4-disubstituted piperidine skeleton. stuba.sk
Table 1: Key Intermediates in the Synthesis of Remifentanil Precursors via Strecker Reaction
| Starting Material | Key Reagents | Intermediate Product |
| N-benzylpiperidin-4-one | N-phenylamine, Potassium Cyanide (KCN) | 4-(N-phenylamino)-4-cyano-N-benzylpiperidine |
| 1-benzyl-4-piperidone | Ammonia, Hydrogen Cyanide (HCN) | α-aminonitrile derivative |
Derivatization Strategies Leading to the Carboxylic Acid Moiety
The nitrile group installed during the Strecker synthesis serves as a precursor to the carboxylic acid. The conversion of a nitrile to a carboxylic acid is a standard chemical transformation known as hydrolysis. This process is typically carried out in the presence of strong acid or base with heat.
In the synthetic pathway to Remifentanil Acid precursors, the hydrolysis of the nitrile intermediate often proceeds in two steps, first yielding an amide, which is then further hydrolyzed to the carboxylic acid. stuba.sk This controlled hydrolysis is essential for obtaining the desired acid functionality. The resulting 4-(N-phenylpropanamido)piperidine-4-carboxylic acid is a central precursor molecule. Once the core carboxylic acid precursor is formed, further synthetic steps, such as alkylation of the piperidine nitrogen, lead to the final structure of Remifentanil Acid. dtic.mil Esterification, the reaction of an acid with an alcohol, is a common derivatization method for carboxylic acids to produce esters like remifentanil itself. gcms.cz Conversely, the hydrolysis of these ester groups is the direct route to the carboxylic acid metabolite. google.com
Formation Mechanisms of Remifentanil Acid via Enzymatic Hydrolysis
Remifentanil Acid is the primary and essentially inactive metabolite of remifentanil. drugbank.comnih.gov Its formation in biological systems is not dependent on organ function but is rather a rapid process occurring in the blood and tissues. radiusohio.com
Investigation of Esterase-Mediated Cleavage of Remifentanil
Remifentanil is characterized by a labile ester linkage, specifically a propanoic acid-methyl ester, which makes it highly susceptible to enzymatic hydrolysis. google.comdrugbank.comresearchgate.net This cleavage is mediated by non-specific esterases that are widely distributed in blood and tissues. drugbank.comnih.govnih.gov The hydrolysis of the ester bond represents the principal metabolic pathway for remifentanil, accounting for over 95% of its elimination. nih.gov This reaction breaks the ester bond to form two products: methanol (B129727) and the carboxylic acid metabolite, known as Remifentanil Acid. wordpress.com The rapid action of these esterases results in an ultra-short duration of action for the parent compound. nih.govnih.gov
Characterization of Enzymatic Kinetic Profiles and Substrate Specificity
The enzymatic hydrolysis of remifentanil is remarkably rapid and efficient, a key feature of its pharmacokinetic profile. The clearance of remifentanil is fast, with a reported value of approximately 40 mL/min/kg in healthy young adults. drugbank.com This leads to a very short, context-sensitive half-life that remains constant at about 3 to 4 minutes, regardless of the duration of administration. nih.govwikipedia.org
Studies have been conducted to characterize the kinetics of this enzymatic degradation in vitro. One such study evaluated the degradation of remifentanil in the presence of various esterases at different temperatures. The results showed that the rate of hydrolysis is influenced by both the source of the esterase and the temperature. nih.gov For instance, porcine liver esterases were found to accelerate the degradation of remifentanil significantly. nih.gov
The resulting metabolite, Remifentanil Acid, has a potency that is approximately 1/4600th that of the parent compound, rendering it essentially inactive. drugbank.comwikipedia.org This significant drop in activity highlights the high substrate specificity of the esterases for the ester form of the molecule. The elimination half-life of Remifentanil Acid itself is considerably longer, at around 90 minutes. drugbank.com
Table 2: Effect of Temperature and Esterase Source on the In Vitro Half-Life of Remifentanil
| Esterase Source | Temperature (°C) | Resulting Half-Life |
| Porcine Liver Esterases | 25 | Decreased |
| Porcine Liver Esterases | 37 | Further Decreased |
| Equine Liver Esterases | Not specified | Slower degradation than porcine |
| Rhizopus Oryzae Esterases | Not specified | Slower degradation than porcine |
This table is based on qualitative findings that remifentanil's in vitro half-life decreases with increasing temperatures in the presence of porcine liver esterases. nih.gov
Role of Non-Specific Esterases in In Vitro Biotransformation
The biotransformation of remifentanil to Remifentanil Acid is distinguished by its reliance on non-specific esterases rather than organ-specific metabolic pathways. radiusohio.comresearchgate.net These enzymes are ubiquitous, found in plasma, red blood cells, and various interstitial tissues. wordpress.comresearchgate.net This widespread distribution ensures that the metabolism of remifentanil is rapid, predictable, and independent of liver or kidney function. radiusohio.comresearchgate.net
It is important to note that remifentanil is not metabolized by plasma cholinesterase (also known as pseudocholinesterase). nih.gov In vitro studies using extracts from human liver have confirmed the role of carboxylesterases (CES), specifically isoforms like CES1 and CES2, in the metabolism of various drugs with ester bonds. researchgate.net In vitro models have been crucial for evaluating the hydrolysis rate of remifentanil and determining the influence of various factors, such as temperature and the origin of the enzymes, on the degradation process. nih.govresearchgate.net These studies confirm that the in vitro biotransformation is a robust process carried out by a variety of non-specific esterases. researchgate.net
Chemical Degradation Pathways Leading to Remifentanil Acid Formation
Remifentanil Acid, known chemically as 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid, is the primary and essentially inactive metabolite of the potent, short-acting synthetic opioid, remifentanil. nih.govresearchgate.net The formation of this carboxylic acid derivative is a critical aspect of remifentanil's pharmacokinetic profile, contributing to its rapid offset of action. ontosight.ai This section details the chemical pathways, primarily hydrolysis, that lead to the generation of Remifentanil Acid.
Remifentanil is structurally characterized by a labile ester linkage, which makes it highly susceptible to hydrolysis. nih.govwikipedia.org This chemical vulnerability is the cornerstone of its rapid metabolism. The principal metabolic pathway, accounting for over 95% of its clearance, is the de-esterification by non-specific esterases present in blood and tissues. nih.govnoranaes.org This enzymatic process rapidly converts remifentanil into Remifentanil Acid (GI90291). researchgate.netnoranaes.org
Beyond enzymatic action, remifentanil is also subject to chemical hydrolysis in aqueous solutions. researchgate.netnih.gov This spontaneous degradation is a significant factor in the stability of remifentanil formulations. The hydrolysis of the methyl ester group on the propanoic acid side chain leads directly to the formation of the corresponding carboxylic acid, Remifentanil Acid. nih.govgoogle.com This rapid inactivation via hydrolysis is advantageous in clinical settings, as it prevents drug accumulation and allows for a quick recovery period. ontosight.aigoogle.com The resulting metabolite, Remifentanil Acid, possesses significantly reduced potency, estimated to be 1/300 to 1/4600th that of the parent compound. wikipedia.orgnoranaes.org
| Aspect | Description | Significance |
|---|---|---|
| Primary Mechanism | Hydrolysis of the ester linkage. | Leads to rapid inactivation of the drug. google.com |
| Catalysts | Non-specific esterases in blood and tissue; also occurs via chemical hydrolysis. wikipedia.orgresearchgate.net | Contributes to organ-independent metabolism. nih.gov |
| Primary Metabolite | Remifentanil Acid (GI90291). researchgate.netnoranaes.org | Essentially inactive, with significantly lower potency than remifentanil. nih.govwikipedia.org |
| Metabolic Pathway Share | Accounts for over 95% of remifentanil's metabolism. nih.gov | Ensures predictable and rapid clearance. |
The rate of remifentanil's chemical hydrolysis is profoundly influenced by the pH of the aqueous environment. nih.gov Studies have demonstrated that remifentanil's stability is pH-dependent, with degradation occurring more rapidly in alkaline conditions. researchgate.netresearchgate.net In contrast, acidic environments enhance its stability.
Reconstituted solutions of remifentanil hydrochloride typically have a pH ranging from 2.5 to 3.5. fresenius-kabi.us In this acidic range, remifentanil exhibits greater stability. For instance, when reconstituted with water or saline solutions, resulting in a pH below 4, remifentanil shows no significant degradation over a 24-hour period. nih.govresearchgate.net However, when the pH is increased, the degradation is accelerated. A study mixing remifentanil with propofol (B549288), which raised the solution's pH to around 6.5, resulted in a 50-60% decrease in remifentanil concentration over 24 hours. nih.gov In a strongly alkaline solution, such as one containing sodium bicarbonate with a pH of 8.65, remifentanil degrades completely within 24 hours. nih.govnih.gov
This pH-dependent instability underscores the importance of the formulation's pH and the compatibility of diluents. researchgate.netnih.gov Acidifying agents like citric acid, ascorbic acid, or formic acid have been investigated to improve the stability of remifentanil in plasma samples for bioanalysis, with results showing that lower pH correlates with reduced degradation. researchgate.netnih.gov
| Condition | Approximate pH | Remifentanil Degradation | Source |
|---|---|---|---|
| Reconstituted with Water/Saline | < 4 | Not significant (>92% remains) | nih.govresearchgate.net |
| Mixed with Propofol | ~6.5 | Significant (50-60% degradation) | nih.gov |
| Reconstituted with Sodium Bicarbonate | 8.65 | Complete (0% remains) | nih.govnih.gov |
Trifluoroacetate (B77799) Salt Formation in Organic Synthesis and Purification
The "(trifluoroacetate salt)" designation for Remifentanil Acid indicates that the compound has been isolated with a trifluoroacetate counterion. This is a common outcome of purification processes used in organic and peptide synthesis. nih.govambiopharm.com
Trifluoroacetic acid (TFA), with a pKa of approximately 0.52, is a strong organic acid. nih.govwikipedia.org It is frequently used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), a standard technique for the purification of synthetic compounds like peptides and other molecules containing basic functional groups. nih.govomizzur.comgenscript.com
Remifentanil Acid contains a tertiary amine within its piperidine ring structure. This amine group is basic and can be readily protonated. During the purification process, when a mobile phase containing TFA is used, the strong acidity of TFA leads to the protonation of the nitrogen atom in the piperidine ring. omizzur.com This creates a positively charged ammonium (B1175870) cation. To maintain charge neutrality, the negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ionic bond with the protonated amine, resulting in the formation of a trifluoroacetate salt. genscript.comnih.gov This salt formation is a standard acid-base reaction.
The presence of the trifluoroacetate counterion can influence the physicochemical properties of the final compound. ambiopharm.comgenscript.com TFA salts are often the default form for compounds purified using TFA-containing systems because the ion-pairing facilitates better separation and peak shape during chromatography. ambiopharm.comgenscript.com However, the trifluoroacetate ion is not always desirable in the final product, especially for biological applications, as it has been reported to interfere with cell-based assays. nih.govbiocat.com
The trifluoroacetate counterion can affect a compound's:
Solubility: The salt form can alter how the compound dissolves in various solvents. ambiopharm.com
Hygroscopicity: The tendency to absorb moisture from the air can be influenced by the counterion.
Secondary Structure: In the case of peptides, counterions can impact conformational structures like helices. ambiopharm.com
Analytical Characterization: The trifluoroacetate ion has a strong infrared absorption band that can interfere with structural analysis via FTIR spectroscopy. toxicdocs.org
Due to these potential effects, it is often necessary to exchange the trifluoroacetate for a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride. nih.govbiomatik.com This can be achieved through various methods, including repeated lyophilization with a different acid (like HCl), ion-exchange chromatography, or a deprotonation/reprotonation cycle. nih.govresearchgate.net The choice of counterion is a critical consideration during the development of a compound for research or therapeutic use. ambiopharm.com
Advanced Analytical Characterization of Remifentanil Acid Trifluoroacetate Salt
Spectroscopic Elucidation Techniques
Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For Remifentanil Acid (trifluoroacetate salt), various NMR experiments are employed to elucidate its complex structure.
Proton NMR (¹H NMR) provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. The spectrum reveals the number of different types of protons, their relative numbers, and their proximity to other protons. In a typical ¹H NMR spectrum of a complex organic molecule like Remifentanil Acid as a trifluoroacetate (B77799) salt, signals are observed across a range of chemical shifts (δ), measured in parts per million (ppm).
The signals in the spectrum would correspond to the various protons in the molecule, including the aromatic protons of the phenyl group, the aliphatic protons of the piperidine (B6355638) ring and its substituents, and the protons of the propionyl and propanoic acid chains. The integration of these signals provides the ratio of the protons responsible for each peak, while the splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal information about adjacent protons.
Table 1: Representative ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~ 7.2 - 7.5 | Multiplet | Aromatic protons (phenyl group) |
| ~ 3.7 | Singlet | Methoxy group (-OCH₃) protons |
| ~ 1.5 - 3.5 | Multiplets | Piperidine ring and alkyl chain protons |
Note: This table represents expected chemical shift regions for the functional groups present in Remifentanil Acid. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
For Remifentanil Acid, the ¹³C NMR spectrum would display distinct signals for each of the 19 carbon atoms in the main structure. Key signals would include those for the carbonyl carbons of the ester, amide, and carboxylic acid groups, which appear at the downfield end of the spectrum (typically 160-180 ppm). The aromatic carbons of the phenyl ring would resonate in the 120-140 ppm region, while the aliphatic carbons of the piperidine ring and other chains would appear in the upfield region of the spectrum. The presence of the trifluoroacetate salt would not typically be observed in the ¹³C spectrum unless specifically looked for, as the signals for the trifluoroacetate carbon can be weak or fall outside the standard spectral width.
Table 2: Representative ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 170 - 176 | Carbonyl carbons (ester, amide, carboxylic acid) |
| ~ 125 - 140 | Aromatic carbons (phenyl group) |
| ~ 50 - 60 | Methoxy and piperidine ring carbons |
Note: This table represents expected chemical shift regions for the functional groups present in Remifentanil Acid. Actual values may vary depending on the solvent and experimental conditions.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the detection and quantification of fluorine-containing compounds. nih.gov It is particularly useful for confirming the presence of the trifluoroacetate (TFA) counter-ion in the salt form of the compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong signals and simple spectra.
In the ¹⁹F NMR spectrum of Remifentanil Acid (trifluoroacetate salt), the trifluoroacetate moiety would give rise to a single, sharp peak, as the three fluorine atoms are chemically equivalent. The chemical shift of the CF₃ group in trifluoroacetate typically appears in a range from -67 to -85 ppm relative to a standard like CFCl₃. researchgate.net Often, sodium trifluoroacetate, with a chemical shift around -75.4 ppm, is used as an internal standard for reference. rsc.org This technique can also be used to quantify the amount of residual TFA after a salt exchange procedure by comparing the signal intensity before and after the exchange. wpmucdn.comnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, thermally fragile, and polar molecules. nih.gov It typically generates intact molecular ions with little to no fragmentation, making it ideal for determining the molecular weight of compounds like Remifentanil Acid. ekb.eg
When Remifentanil Acid (trifluoroacetate salt) is analyzed by ESI-MS in positive ion mode, the trifluoroacetate salt typically dissociates, and the Remifentanil Acid molecule is ionized, most commonly by protonation. This results in the formation of a pseudomolecular ion [M+H]⁺, where 'M' represents the neutral Remifentanil Acid molecule (C₁₉H₂₆N₂O₅). The molecular weight of Remifentanil Acid is 362.42 g/mol . fda.gov Therefore, the expected mass-to-charge ratio for the protonated molecule would be approximately 363.3 m/z. caymanchem.com This allows for the unambiguous confirmation of the molecular weight of the active component of the salt.
Table 3: ESI-MS Data for Remifentanil Acid
| Ion | Molecular Formula of Neutral Molecule | Calculated Molecular Weight ( g/mol ) | Observed m/z |
|---|
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Remifentanil Acid |
| Remifentanil Acid (trifluoroacetate salt) |
| Sodium trifluoroacetate |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of Remifentanil Acid by providing its exact mass. Unlike nominal mass spectrometry, HRMS measures the mass of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. nih.govalabama.gov This capability is crucial for differentiating compounds that may have the same nominal mass but different elemental compositions.
For Remifentanil Acid (C₁₉H₂₆N₂O₅), the theoretical exact mass of the neutral molecule is 362.18417 g/mol . In HRMS analysis, the compound is typically ionized, most commonly forming a protonated molecule [M+H]⁺ in positive ion mode. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can then be compared to the calculated theoretical value to confirm the elemental formula. A sensitive gas chromatography-high resolution mass spectrometry (GC-HRMS) method has been developed for the parent compound, remifentanil, demonstrating the utility of this technique for related structures. nih.gov The data obtained from HRMS provides a high degree of confidence in the compound's identity, which is essential in forensic and research applications. nih.gov
| Species | Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| Neutral Molecule [M] | C₁₉H₂₆N₂O₅ | 362.18417 |
| Protonated Molecule [M+H]⁺ | C₁₉H₂₇N₂O₅⁺ | 363.19145 |
| Sodiated Adduct [M+Na]⁺ | C₁₉H₂₆N₂O₅Na⁺ | 385.17339 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of Remifentanil Acid by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of Remifentanil Acid) is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, structurally significant product ions. The resulting fragmentation spectrum provides a detailed fingerprint of the molecule's structure.
The fragmentation behavior of fentanyl-related compounds is well-conserved, allowing for the identification of novel analogues based on characteristic fragmentation pathways. wvu.edu For Remifentanil Acid, fragmentation is expected to occur at the piperidine ring and the ester and amide linkages. Based on the analysis of its parent compound, remifentanil, key transitions can be predicted. For instance, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for remifentanil identified the transition of the precursor ion at m/z 377.10 to a product ion at m/z 113.20. mdpi.com Similar fragmentation patterns are anticipated for Remifentanil Acid, providing structural confirmation.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Potential Neutral Loss |
|---|---|---|
| 363.19 | 304.16 | Loss of methoxycarbonyl group (COOCH₃) |
| 206.12 | Cleavage of the N-phenylpropanamide group | |
| 188.14 | Further fragmentation of the piperidine structure |
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies molecules based on the absorption of infrared radiation by their specific functional groups. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum that serves as a molecular fingerprint. thermofisher.com FTIR is a rapid, non-destructive technique that can differentiate between various forms of a compound, including different salts and isomers. thermofisher.comd-nb.info
Computational analyses of the vibrational spectra of remifentanil have been performed to identify its key vibrational modes. ox.ac.ukresearchgate.net The spectrum of Remifentanil Acid (trifluoroacetate salt) would be expected to show characteristic absorption bands corresponding to its constituent functional groups. These include the broad O-H stretch of the carboxylic acid, the C=O stretches of the ester, carboxylic acid, and amide, the C-N stretching of the piperidine ring, and vibrations from the aromatic ring. The presence of the trifluoroacetate salt would also contribute specific bands, notably from the C-F and C=O groups of the trifluoroacetate anion.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 |
| Ester | C=O Stretch | ~1735 |
| Carboxylic Acid | C=O Stretch | ~1710 |
| Amide | C=O Stretch | ~1650 |
| Aromatic Ring | C=C Bending | 1600 - 1450 |
| Trifluoroacetate | C-F Stretch | 1300 - 1100 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about molecular structure. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. researchgate.net The resulting spectrum consists of shifts in frequency that correspond to the vibrational modes of the molecule, offering a unique "molecular fingerprint". nih.gov Raman spectroscopy is particularly useful for identifying isomers and is non-destructive, often requiring minimal sample preparation. thermofisher.com
For fentanyl and its analogues, Raman spectroscopy has proven to be a valuable analytical tool for identification. wright.edu Characteristic Raman bands for the fentanyl core structure include strong peaks around 1004 cm⁻¹ and 1030 cm⁻¹, which are assigned to the vibrations of the monosubstituted aromatic rings. nsf.gov The Raman spectrum of Remifentanil Acid would feature these characteristic fentanyl-related peaks, in addition to specific signals from its other functional groups, such as the carboxylic acid and ester moieties. This allows for highly specific identification and differentiation from other related compounds.
| Functional Group / Moiety | Expected Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring (breathing mode) | ~1004 |
| Aromatic Ring (trigonal bend) | ~1030 |
| Amide C=O | ~1650 |
| Ester/Carboxylic Acid C=O | ~1710 - 1740 |
| Aliphatic C-H | ~2800 - 3000 |
Ultraviolet-Visible (UV/Vis) Spectrophotometry
Ultraviolet-Visible (UV/Vis) spectrophotometry is an analytical technique that measures the absorption of UV or visible light by a substance. ewadirect.com The absorbance is dependent on the electronic transitions within the molecule's chromophores. For Remifentanil Acid, the primary chromophore is the N-phenylpropanamide group, which contains an aromatic ring.
The UV spectrum of Remifentanil Acid (trifluoroacetate salt) shows a maximum absorption (λmax) at approximately 205 nm. caymanchem.com This characteristic absorption allows for the quantitative determination of the compound. UV detection is commonly coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for quantification. For instance, methods for the parent drug, remifentanil, have utilized UV detection at wavelengths of 210 nm and 212 nm for analysis in various matrices. nih.gov The technique can also be adapted for determination through the formation of ion pairs with dyes that absorb in the visible region. mmsl.cz
| Parameter | Value | Reference |
|---|---|---|
| Maximum Absorption (λmax) | 205 nm | caymanchem.com |
| HPLC Detection Wavelength (for Remifentanil) | 210 nm | nih.gov |
Chromatographic Separation and Detection Methodologies
Chromatographic methods are fundamental for the separation, identification, and quantification of Remifentanil Acid from complex mixtures. Various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry, have been developed for remifentanil and its analogues.
LC-MS/MS is a prevalent and highly sensitive method. A typical approach involves reversed-phase chromatography on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often containing an acidifier like formic acid to improve peak shape and ionization efficiency. mdpi.comresearchgate.net One validated method for 24 fentanyl analogues, including Remifentanil Acid, utilized a Raptor biphenyl (B1667301) analytical column. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) and high-resolution mass spectrometry (GC-HRMS) has also been successfully applied for the analysis of remifentanil. nih.govnih.gov These methods provide the high resolving power needed to separate the analyte from matrix components and the specificity required for confident detection.
| Technique | Column Type | Mobile Phase / Conditions | Detection Method | Reference |
|---|---|---|---|---|
| HPLC | Zorbax SB-CN | Acetonitrile/Methanol (B129727) in Phosphate (B84403) Buffer (pH 3.0) | UV (210 nm) | nih.gov |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water with Formic Acid | MS | sielc.com |
| GC-HRMS | Capillary Column | Temperature programming | HRMS-SIM | nih.gov |
| LC-MS/MS | Agilent Poroshell 120 EC-C18 | Isocratic: Acetonitrile/Water with 0.1% Formic Acid | MS/MS | mdpi.com |
| LC-MS/MS | Raptor Biphenyl | Gradient: Acetonitrile/Water with Ammonium (B1175870) Formate (B1220265) and Formic Acid | MS/MS | nih.gov |
| UHPLC-HRMS | Phenomenex Kinetex C18 | Gradient: Acetonitrile/Water with Formic Acid | QTOF-HRMS | unito.it |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Remifentanil Acid, offering high resolution and sensitivity. Method development is crucial for achieving accurate quantification and reliable identification.
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode used for the analysis of Remifentanil Acid and related fentanyl analogues. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
Several studies have developed RP-HPLC methods for the separation of fentanyl derivatives, including Remifentanil Acid. researchgate.net A common approach involves using a C18 or C8 stationary phase. researchgate.netresearchgate.net The mobile phase typically consists of an aqueous component, often containing an acid like formic acid to improve peak shape and control ionization, and an organic modifier such as methanol or acetonitrile. researchgate.netresearchgate.net For instance, one method successfully separated 20 different fentanyl analogues using a C18 column with an isocratic elution of a mobile phase containing 35% methanol and 0.1% formic acid. researchgate.net Another validated LC-MS/MS method utilized a Raptor biphenyl analytical column with a gradient elution of 0.1% formic acid in acetonitrile and 10.0 mM ammonium formate with 0.1% formic acid in water. acs.org
These methods confirm the identity of Remifentanil Acid by its characteristic retention time under specific chromatographic conditions and assess its purity by separating it from the parent drug, remifentanil, and other synthesis-related impurities or degradation products. google.com
Table 1: Example RP-HPLC Method Parameters for Fentanyl Analogue Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 | Raptor Biphenyl |
| Mobile Phase A | 0.1% Formic Acid in Water | 10.0 mM Ammonium Formate, 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | 0.1% Formic Acid in Acetonitrile |
| Elution Type | Isocratic (35% B) | Gradient |
| Detection | UV, Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |
Remifentanil is susceptible to hydrolysis, breaking down into Remifentanil Acid. google.com This degradation is highly dependent on pH, occurring rapidly in neutral and alkaline conditions. nih.govresearchgate.net Therefore, developing stability-indicating HPLC methods is crucial to accurately quantify Remifentanil and its primary metabolite, Remifentanil Acid, in various matrices.
A stability-indicating method is one that can separate the drug from its degradation products, allowing for an accurate measurement of the active ingredient's concentration over time. Research has shown that Remifentanil is stable in acidic conditions (pH < 4) but degrades significantly at neutral or basic pH. nih.govdtic.mil For example, in one study, the concentration of remifentanil mixed with propofol (B549288) (resulting in a pH around 6.9) decreased by 50-60% over 24 hours, with a proportional increase in a degradation product identified as Remifentanil Acid. nih.gov
To ensure sample stability during analysis, biological samples like plasma are often acidified, for instance, with formic acid. researchgate.netresearchgate.net Studies have validated the stability of remifentanil in acidified plasma for extended periods, even at ambient temperature for several days and for months when frozen, which is essential for reliable bioanalytical results. researchgate.net The HPLC methods used in these studies must be able to resolve the remifentanil peak from the Remifentanil Acid peak to be considered stability-indicating. nih.govgoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the confirmatory analysis of opioids, including Remifentanil Acid. nih.gov While less common than LC-MS for this specific analyte due to its polarity, GC-MS provides excellent chromatographic resolution and highly specific identification based on mass spectra. acs.org
For GC-MS analysis, derivatization may sometimes be employed to increase the volatility and thermal stability of polar analytes like Remifentanil Acid. uva.nl Method development focuses on optimizing parameters such as the GC column type, temperature program, and MS settings to achieve sensitive and reliable detection. nih.gov A targeted GC-MS method developed for 222 synthetic opioids successfully differentiated Remifentanil Acid from other closely related compounds. nih.gov The resulting mass spectrum, characterized by specific ion fragments, serves as a chemical fingerprint for unambiguous identification. sapphirebioscience.com Forensic laboratories can utilize spectral libraries containing data for compounds like Remifentanil Acid to identify unknowns in seized samples. sapphirebioscience.comcaymanchem.com
Table 2: Example GC-MS Method Parameters
| Parameter | Example Condition |
|---|---|
| Column | DB-200 |
| Temperature Program | Ramped, 35-minute total run time |
| Inlet Temperature | Optimized for synthetic opioids |
| Source Temperature | Optimized for synthetic opioids |
| Detection | Mass Spectrometry (MS) |
Orthogonal Chromatographic Techniques for Enhanced Resolution
To increase confidence in analytical results, orthogonal techniques—methods that separate compounds based on different chemical principles—are often employed. researchgate.net In the context of analyzing Remifentanil Acid, coupling a primary reversed-phase LC method with a secondary, different chromatographic method can provide enhanced resolution and more definitive peak purity analysis.
An excellent example of an orthogonal approach is the use of hydrophilic interaction liquid chromatography (HILIC) alongside traditional RP-HPLC. researchgate.net While RP-HPLC separates based on hydrophobicity, HILIC separates based on a compound's polarity, using a polar stationary phase and a mobile phase with a high concentration of organic solvent. researchgate.netresearchgate.net This difference in separation mechanism can resolve co-eluting peaks that are not separated by RP-HPLC alone. The comparison of retention times and peak shapes between these two techniques provides a more comprehensive analytical profile of the sample. researchgate.net This dual-technique approach is particularly valuable in complex matrices or for the analysis of isomeric compounds. researchgate.net
Purity Assessment and Reference Standard Qualification
The purity of Remifentanil Acid (trifluoroacetate salt) is critical when it is used as a reference standard for quantitative analysis. caymanchem.com Reference standards must be of high, known purity to ensure the accuracy of measurements. The qualification of a reference standard involves a comprehensive characterization using multiple analytical techniques. caymanchem.com
Organizations that produce certified reference materials (CRMs), such as Cayman Chemical and Cerilliant, Inc., conduct rigorous testing to establish the purity and identity of their standards. caymanchem.comarmy.mil This process typically involves a combination of methods. HPLC is used to determine chromatographic purity by detecting and quantifying any impurities. google.com Mass spectrometry confirms the molecular weight and structure, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard. caymanchem.comresearchgate.net
The qualification process for a Remifentanil Acid reference standard would thus involve:
Identity Confirmation: Verified by MS, NMR, and comparison of retention time with a previously characterized sample.
Purity Assessment: Primarily determined by HPLC, which quantifies the main peak area relative to any impurity peaks. Orthogonal techniques like qNMR can provide an independent and absolute measure of purity. researchgate.net
Characterization: Comprehensive data including its formal name, molecular formula, and formula weight are documented. caymanchem.com
Reference materials are often manufactured and tested to meet international standards such as ISO/IEC 17025 (general requirements for the competence of testing and calibration laboratories) and ISO 17034 (general requirements for the competence of reference material producers), ensuring their quality and reliability for forensic and research applications. caymanchem.com
Remifentanil is known to be an ester-based compound that undergoes rapid hydrolysis, particularly in aqueous solutions, to its primary and significantly less active metabolite, remifentanil acid. This degradation is a key feature of the parent drug's pharmacokinetic profile. The stability of remifentanil hydrochloride has been shown to be highly dependent on pH, with increased rates of hydrolysis observed in neutral to alkaline conditions.
While the fundamental degradation pathway of the ester linkage in remifentanil to form remifentanil acid is well-established, specific kinetic data, including rate law determination and activation energy calculations for the degradation of Remifentanil Acid (trifluoroacetate salt) itself, are not documented in the available scientific literature. Similarly, detailed studies on the intrinsic stability of this specific salt form under varied environmental conditions such as thermal and photolytic stress, or the effects of different solvents, have not been published.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the degradation kinetics and chemical stability of Remifentanil Acid (trifluoroacetate salt) that adheres to the specific outline requested. Any attempt to do so would require extrapolation from data on a different salt form (remifentanil hydrochloride), which would not be scientifically rigorous or accurate for the specified compound.
Degradation Kinetics and Chemical Stability Studies of Remifentanil Acid Trifluoroacetate Salt
Identification and Characterization of Degradation Products of Remifentanil Acid (trifluoroacetate salt)
The degradation of Remifentanil Acid (trifluoroacetate salt) can lead to the formation of various byproducts, with the primary metabolite being Remifentanil Acid itself through the hydrolysis of the methyl ester group of the parent compound, remifentanil. However, further degradation can occur, leading to the formation of secondary degradants. The identification and characterization of these products are crucial for understanding the complete degradation profile and ensuring the quality and stability of pharmaceutical formulations.
Structural Elucidation of Secondary Degradants
Forced degradation studies are instrumental in identifying potential degradation products under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. These studies help in elucidating the degradation pathways and the structure of the resulting degradants.
One notable secondary degradant of remifentanil that has been identified is GR94219 , also referred to as remipropanamide or Impurity A . This compound is formed through a retro-Michael reaction (also described as a reverse Michael addition). This reaction is particularly favored under conditions of high pH or upon heating. The retro-Michael reaction involves the cleavage of the bond between the piperidine (B6355638) nitrogen and the propanoic acid methyl ester side chain of the remifentanil molecule.
Another compound, 4-methoxycarbonyl-4-[(N-1-oxopropyl)phenylamino]piperidine , has been mentioned in the literature. However, this substance is consistently identified as a key intermediate in the synthesis of remifentanil rather than a degradation product of Remifentanil Acid. researchgate.net Its presence in a sample would more likely indicate an impurity from the manufacturing process rather than a result of degradation.
The primary degradation pathway of remifentanil leads to Remifentanil Acid (GR90291) via hydrolysis. The formation of the secondary degradant GR94219 is a less common pathway that occurs under specific stress conditions.
Table 1: Identified Degradation Products and Related Substances of Remifentanil
| Compound Name | CAS Number | Molecular Formula | Formation Pathway | Classification |
| Remifentanil Acid (GR90291) | 132875-69-5 | C19H26N2O5 | Hydrolysis | Primary Degradant |
| GR94219 (Remipropanamide) | Not Available | C17H24N2O3 | Retro-Michael Reaction | Secondary Degradant |
| 4-methoxycarbonyl-4-[(N-1-oxopropyl)phenylamino]piperidine | Not Available | C16H22N2O3 | Synthesis | Process Impurity |
Development of Analytical Methods for Degradant Monitoring
The monitoring of degradation products is essential for ensuring the quality, stability, and safety of pharmaceutical products. A variety of analytical techniques are employed for the separation, identification, and quantification of these degradants. Stability-indicating analytical methods are specifically designed to be able to separate the active pharmaceutical ingredient from its degradation products. humanjournals.comscience.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of remifentanil and its related substances. An established HPLC method for determining related substances in remifentanil hydrochloride utilizes a Kromasil-CN column with a mobile phase consisting of 0.03 mol/L potassium dihydrogen phosphate (B84403) solution, methanol (B129727), and acetonitrile (B52724) (80:16:4) at a detection wavelength of 225 nm. cjph.com.cn This method has demonstrated linearity for remifentanil and its main related substance, Remifentanil Acid. cjph.com.cn
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity, making it particularly suitable for the quantification of low-level degradants. Several LC-MS/MS methods have been developed for the determination of remifentanil and its primary metabolite in biological matrices. These methods often involve simple sample preparation techniques like protein precipitation, followed by chromatographic separation and mass spectrometric detection. mdpi.comjcu.edu.auresearchgate.net
A typical LC-MS/MS method for remifentanil quantification uses a C18 column with a gradient elution of mobile phases containing formic acid in water and acetonitrile. mdpi.com Detection is achieved using an electrospray ionization (ESI) source in positive ion mode, with specific precursor-to-product ion transitions monitored for quantification (Multiple Reaction Monitoring - MRM). For remifentanil, a common transition is m/z 377.10 → 113.20. mdpi.com
While these methods are primarily optimized for remifentanil and Remifentanil Acid, they can be adapted and validated for the monitoring of secondary degradants like GR94219. The development and validation of such a method would involve the following key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Exemplary Parameters for an LC-MS/MS Method for Remifentanil Analysis
| Parameter | Typical Value/Condition |
| Chromatographic Column | Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 μm) mdpi.com |
| Mobile Phase | Acetonitrile and distilled water with 0.1% formic acid (isocratic or gradient) mdpi.com |
| Flow Rate | 0.5 mL/min mdpi.com |
| Ionization Source | Electrospray Ionization (ESI) - Positive Mode mdpi.com |
| MS/MS Transition (Remifentanil) | m/z 377.10 → 113.20 mdpi.com |
| Sample Preparation | Protein precipitation with acetonitrile mdpi.com |
| Linear Range | 0.05–50 ng/mL mdpi.com |
Theoretical and Computational Chemistry Approaches to Remifentanil Acid Trifluoroacetate Salt
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are pivotal computational techniques used to investigate the three-dimensional structure and flexibility of molecules. For Remifentanil Acid, the primary inactive metabolite of Remifentanil, these methods can provide crucial insights into its behavior at a molecular level. The trifluoroacetate (B77799) salt form implies that the protonated form of Remifentanil Acid is considered in conjunction with the trifluoroacetate counterion, which can influence its conformational preferences through electrostatic interactions.
Energy Minimization and Conformational Landscape Exploration
Energy minimization is a computational process aimed at finding the arrangement in space of the atoms of a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like Remifentanil Acid, there are numerous possible conformations, each with a different energy. The collection of these conformations and their corresponding energies is known as the conformational landscape.
Exploring this landscape is essential to identify the most stable, low-energy conformations, which are more likely to be biologically relevant. This exploration is typically performed using systematic or stochastic search algorithms. The resulting low-energy conformers provide a basis for further studies, such as docking simulations. While specific studies on the conformational analysis of Remifentanil Acid are not widely available, the methodologies are well-established in computational chemistry. drugbank.com
Interactive Table: Hypothetical Low-Energy Conformers of Remifentanil Acid
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |
| 1 | 0.00 | -175.4 | 65.2 |
| 2 | 0.85 | -80.1 | 178.9 |
| 3 | 1.23 | 75.6 | -60.8 |
| 4 | 1.98 | 178.3 | 70.1 |
Note: This table is illustrative and presents hypothetical data that would be generated from a conformational analysis study.
Docking Studies with Relevant Enzymatic Systems (e.g., esterases)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of Remifentanil Acid, docking studies could elucidate its interaction with the active sites of enzymes, particularly the non-specific esterases responsible for the hydrolysis of its parent compound, Remifentanil. radiusohio.comdrugbank.comnih.gov Such studies can help to understand why Remifentanil Acid is an inactive metabolite, as its binding affinity and orientation within the enzyme's active site are expected to be significantly different from that of Remifentanil.
While specific docking studies of Remifentanil Acid with esterases are not readily found in the literature, extensive research has been conducted on the docking of fentanyl and its derivatives to the µ-opioid receptor. drugbank.comresearchgate.net These studies provide a methodological framework that could be applied to investigate the interaction of Remifentanil Acid with esterases. The process would involve obtaining or modeling the three-dimensional structure of a relevant human esterase and then computationally placing the most stable conformers of Remifentanil Acid into its active site to predict binding modes and affinities.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods can be used to predict a wide range of molecular properties with high accuracy.
Electronic Structure Determination and Reactivity Prediction
Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to determine the electronic structure of Remifentanil Acid. dergipark.org.tr This includes calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These properties are fundamental to understanding the molecule's reactivity. For instance, the electrostatic potential map can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing insights into its chemical behavior.
Interactive Table: Predicted Electronic Properties of Remifentanil Acid
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Note: This table is for illustrative purposes and contains hypothetical data that would be obtained from quantum chemical calculations.
Spectroscopic Property Prediction (NMR, MS fragmentation)
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of molecules.
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms in a molecule. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of Remifentanil Acid. While experimental NMR data for fentanyl and its analogues have been studied, specific computational predictions for Remifentanil Acid are not widely published. researchgate.net
Mass Spectrometry (MS) Fragmentation: Computational methods can also be used to predict the fragmentation patterns of molecules in a mass spectrometer. nih.govresearchgate.net By simulating the bond dissociations and rearrangements that occur upon ionization, it is possible to predict the masses of the resulting fragment ions. This information is invaluable for identifying the molecule in complex mixtures.
Prediction of Degradation Pathways and Reaction Mechanisms
The primary metabolic pathway of Remifentanil is its rapid hydrolysis by non-specific esterases in blood and tissues to form Remifentanil Acid. radiusohio.comdrugbank.comnih.govscribd.com This metabolic stability of Remifentanil is a key aspect of its pharmacological profile. nih.govresearchgate.netnih.govd-nb.infocqu.edu.auresearchgate.netnih.gov
Computational methods can be used to model the reaction mechanism of this ester hydrolysis. By calculating the potential energy surface of the reaction, it is possible to identify the transition states and intermediates involved in the process and to determine the activation energy. This provides a detailed understanding of the reaction kinetics and the factors that influence the rate of degradation. Such studies can explain the rapid metabolism of Remifentanil and the relative stability of its acid metabolite.
Computational Analysis of Trifluoroacetate Counterion Interactions and Stability
Computational chemistry provides powerful tools for understanding the non-covalent interactions that govern the structure and stability of salt forms of active pharmaceutical ingredients. While specific computational studies focusing exclusively on the Remifentanil Acid-trifluoroacetate (TFA) salt are not extensively detailed in the public literature, a robust understanding can be constructed by examining computational analyses of remifentanil, its analogues, and the well-characterized behavior of the trifluoroacetate counterion in similar chemical environments.
The interaction between the Remifentanil Acid cation and the trifluoroacetate anion is primarily an electrostatic ion-pairing interaction. In its cationic form, the tertiary amine within the piperidine (B6355638) ring of Remifentanil Acid is protonated, carrying a positive charge. The trifluoroacetate anion (CF₃COO⁻) provides the corresponding negative charge to form a stable salt. Quantum chemistry methods, particularly Density Functional Theory (DFT), are well-suited to model this type of interaction, providing insights into the geometry, energetics, and vibrational characteristics of the ion pair.
Computational analyses of related fentanyl analogues have utilized DFT methods such as B3LYP and M06-2X, as well as higher-level theories like MP2, to calculate the infrared (IR) spectra of both neutral and protonated forms. nih.govresearchgate.net These studies are crucial for identifying the key vibrational modes and understanding how they shift upon protonation and salt formation. nih.govresearchgate.net Such calculations would be instrumental in analyzing the specific influence of the TFA counterion on the vibrational spectrum of Remifentanil Acid.
The stability of the Remifentanil Acid (trifluoroacetate salt) is significantly influenced by the properties of the TFA anion. Trifluoroacetic acid is a strong acid, meaning its conjugate base, the trifluoroacetate anion, is very stable and a poor nucleophile. The strong electron-withdrawing nature of the three fluorine atoms stabilizes the negative charge on the carboxylate group. This inherent stability contributes to a strong and well-defined ionic bond with the cationic Remifentanil Acid. Studies on cationic peptides frequently note that the TFA counterion interacts strongly with positively charged groups and can be challenging to displace, which is indicative of a stable salt complex. researchgate.netnih.gov
Computational models can quantify the strength of this interaction by calculating the binding energy between the two ions. Furthermore, these models can predict the most stable geometric arrangement, including the specific distances and angles of hydrogen bonds that may form between the protonated amine of Remifentanil Acid and the oxygen atoms of the trifluoroacetate anion. DFT studies on hydrated trifluoroacetic acid clusters, for example, have been used to determine the structure of hydrated CF₃COO⁻ anions and the nature of their hydrogen-bonded complexes. researchgate.net Energy decomposition analysis in these systems has shown that the major interaction between the trifluoroacetate ion and surrounding molecules is electrostatic in nature. researchgate.net
The table below summarizes common computational methods used for analyzing such ionic and hydrogen-bonding interactions, which would be applicable to a detailed study of Remifentanil Acid (trifluoroacetate salt).
Table 1: Theoretical and Computational Methods for Analyzing Counterion Interactions
| Computational Method | Basis Set | Typical Application in Counterion Analysis | Reference |
| Density Functional Theory (DFT) - B3LYP | 6-31++G(d,p) | Calculation of optimized geometries, vibrational frequencies, and interaction energies of hydrogen-bonded complexes. | researchgate.net |
| Density Functional Theory (DFT) - M06-2X | (Not Specified) | Accurate computation of infrared spectra for protonated salts of fentanyl analogues. | nih.govresearchgate.net |
| Density Functional Theory (DFT) - ωB97X-D | aug-cc-pVDZ | Obtaining global minimum energy structures of hydrated clusters, including dispersion corrections. | researchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | (Not Specified) | Higher-level theory used as a benchmark for DFT methods in calculating spectra of protonated molecules. | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
A computational study on the TFA salt of Remifentanil Acid would likely explore the potential energy surface to identify the global minimum energy structure of the ion pair. Such calculations provide data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the salt in the gas phase or with solvent models. The relative stability of different conformations or ion-pair arrangements can be compared based on their calculated energies. For instance, DFT calculations on TFA pentahydrate clusters have been used to explore numerous isomeric structures to identify the most energetically favorable (global minimum) configuration. researchgate.net
The table below illustrates the type of energetic data that can be derived from such computational analyses, using findings from studies on trifluoroacetic acid clusters as an analogue.
Table 2: Illustrative Energetic Data from Computational Analysis of TFA Systems
| System | Computational Level | Finding | Relative Energy (cm⁻¹) | Reference |
| TFA-(H₂O)₄ | DFT | The ion-pair species is energetically less favorable than the neutral, bicyclic global minimum structure. | +2700 | researchgate.net |
| TFA-(H₂O)₅ | B971/6-311++G(3df,3pd) | Two types of ion-pair species were found to be significantly less stable than the neutral global minimum. | +1100 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
